molecular formula C23H22N2O2 B11636674 N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenyl)acetamide

N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B11636674
M. Wt: 358.4 g/mol
InChI Key: VSKCTNGSTRAHDK-UHFFFAOYSA-N
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Description

N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of carbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenyl)acetamide typically involves the reaction of 9-ethyl-9H-carbazole with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the carbazole or acetamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce reduced carbazole derivatives

Scientific Research Applications

    Biology: Carbazole derivatives, including N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenyl)acetamide, have shown promising biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.

    Industry: In the field of materials science, carbazole derivatives are used in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Mechanism of Action

The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to and modulating the activity of enzymes, receptors, or other proteins involved in key biological processes. For example, it may inhibit the activity of certain kinases or transcription factors, leading to changes in cellular signaling and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(9-ethyl-9H-carbazol-3-yl)-3-{[(4-methoxyphenyl)formamido]imino}butanamide
  • N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-N-(4-methoxyphenyl)amine
  • (3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-[({[(4-methoxyphenyl)methoxy]carbonyl}amino)imino]butanamide

Uniqueness

N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenyl)acetamide stands out due to its unique combination of the carbazole and acetamide moieties, which confer distinct chemical and biological properties. This compound’s specific structural features may result in unique interactions with molecular targets, leading to different biological activities compared to other similar compounds.

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H22N2O2/c1-3-25-21-7-5-4-6-19(21)20-15-17(10-13-22(20)25)24-23(26)14-16-8-11-18(27-2)12-9-16/h4-13,15H,3,14H2,1-2H3,(H,24,26)

InChI Key

VSKCTNGSTRAHDK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC)C4=CC=CC=C41

Origin of Product

United States

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